Tubulin inhibitor 12, chemically identified as a 2-aryl-4-amide-quinoline derivative (CAS: 92575-00-3) and frequently designated as 'Hit 9' in primary literature, is a synthetic microtubule-destabilizing agent. It specifically targets the colchicine binding site of the α/β-tubulin heterodimer. With a moderate tubulin polymerization inhibitory IC50 of 25.3 μM, it is primarily procured as a foundational reference standard for structure-activity relationship (SAR) studies and as a structurally distinct, non-trimethoxyphenyl (non-TMP) probe for microtubule dynamics. Its baseline broad-spectrum antiproliferative profile makes it an essential control material for laboratories developing next-generation, resistance-evading antimitotic agents [1].
Substituting Tubulin inhibitor 12 with highly optimized colchicine-site inhibitors (such as Combretastatin A-4 or Colchicine) fundamentally disrupts baseline SAR benchmarking. While classic inhibitors exhibit nanomolar potency, their distinct chemical scaffolds (often relying on a trimethoxyphenyl moiety) and acute toxicity profiles make them unsuitable as direct structural precursors or moderate-affinity controls for quinoline-based drug development. Furthermore, utilizing advanced analogs (e.g., E27) instead of the original Hit 9 deprives researchers of the unoptimized baseline required to quantify the exact thermodynamic and antiproliferative gains achieved through specific downstream structural modifications [1].
Tubulin inhibitor 12 (Hit 9) establishes the critical baseline for 2-aryl-4-amide-quinoline scaffold development, demonstrating a moderate tubulin polymerization inhibition IC50 of 25.3 μM. This provides a quantifiable starting point compared to highly optimized downstream analogs like E27, which achieve an IC50 of 16.1 μM. Procuring the original Hit 9 allows medicinal chemistry teams to accurately map the efficacy gains of subsequent steric and electronic modifications during lead optimization workflows [1].
| Evidence Dimension | Tubulin polymerization inhibitory activity (IC50) |
| Target Compound Data | Tubulin inhibitor 12 (Hit 9): 25.3 μM |
| Comparator Or Baseline | Optimized analog E27: 16.1 μM |
| Quantified Difference | 9.2 μM difference in IC50, representing the baseline-to-optimized delta. |
| Conditions | In vitro tubulin polymerization assay. |
Provides the essential unoptimized baseline required to validate the quantitative success of structural modifications in quinoline-based drug discovery programs.
In cellular models, Tubulin inhibitor 12 exhibits broad-spectrum, moderate antiproliferative activity, with IC50 values of 49.13 μM in HepG2 cells, 52.84 μM in A549 cells, and 70.10 μM in HCT116 cells. This moderate cytotoxicity profile contrasts with the extreme, low-nanomolar toxicity of classic agents like Colchicine, making Hit 9 an ideal probe for assays requiring sustained cell viability during prolonged observation of partial microtubule destabilization. It also serves as a precise control for evaluating the enhanced cytotoxicity of optimized derivatives like E27, which drop into the 7.81–10.36 μM range [1].
| Evidence Dimension | Antiproliferative activity (IC50) |
| Target Compound Data | Tubulin inhibitor 12: 49.13 μM (HepG2), 52.84 μM (A549) |
| Comparator Or Baseline | Optimized analog E27: 7.81 - 10.36 μM across similar cell lines |
| Quantified Difference | Approximately 5- to 6-fold reduction in cytotoxicity compared to optimized analogs. |
| Conditions | In vitro cell viability assays (HepG2, A549, HCT116). |
Enables researchers to utilize a moderate-toxicity probe for partial microtubule disruption without inducing immediate, acute apoptotic cell death.
Unlike the vast majority of colchicine-site inhibitors (such as Combretastatin A-4) which rely heavily on a 3,4,5-trimethoxyphenyl (TMP) ring for binding affinity, Tubulin inhibitor 12 utilizes a 2-aryl-4-amide-quinoline core. This structural divergence makes it a highly valuable procurement choice for competitive binding assays and virtual screening validations, as it proves that effective colchicine-site occupation can be achieved without the conventional TMP moiety, offering a distinct chemical space for overcoming TMP-associated multidrug resistance [1].
| Evidence Dimension | Scaffold dependence for colchicine-site binding |
| Target Compound Data | Tubulin inhibitor 12: 2-aryl-4-amide-quinoline core (Non-TMP) |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): TMP-dependent core |
| Quantified Difference | Complete structural divergence while maintaining targeted colchicine-site affinity. |
| Conditions | Structure-based virtual screening and competitive binding validation. |
Crucial for laboratories seeking structurally distinct, non-TMP reference compounds to screen against multidrug-resistant cancer phenotypes.
As the foundational 'Hit 9', this compound is strictly required as the baseline reference standard for any laboratory synthesizing novel 2-aryl-4-amide-quinoline derivatives targeting the tubulin colchicine binding site. It allows for precise quantification of improvements in tubulin polymerization inhibition [1].
Ideal for cell cycle regulation studies where researchers need to induce partial microtubule destabilization and G2/M phase arrest without the rapid, overwhelming acute toxicity associated with picomolar/nanomolar agents like Colchicine [1].
Procured by structural biology and computational chemistry groups to validate docking models and competitive binding assays for non-trimethoxyphenyl (non-TMP) colchicine-site inhibitors, aiding in the development of resistance-evading therapeutics [1].